ethyl (1E)-N-cyanoethanimidate ethyl (1E)-N-cyanoethanimidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13379871
InChI: InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3/b7-5+
SMILES:
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol

ethyl (1E)-N-cyanoethanimidate

CAS No.:

Cat. No.: VC13379871

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

ethyl (1E)-N-cyanoethanimidate -

Specification

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
IUPAC Name ethyl (1E)-N-cyanoethanimidate
Standard InChI InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3/b7-5+
Standard InChI Key PLVWUINOWYHRAA-FNORWQNLSA-N
Isomeric SMILES CCO/C(=N/C#N)/C
Canonical SMILES CCOC(=NC#N)C

Introduction

Chemical Identification and Physical Properties

Ethyl (1E)-N-cyanoethanimidate is an imidate ester distinguished by its cyano (CN-\text{C}\equiv\text{N}) and ethoxy (OCH2CH3-\text{OCH}_2\text{CH}_3) functional groups. The (1E) designation specifies the E-isomer configuration, where substituents on the C=N bond are trans-oriented. Key physicochemical properties include:

PropertyValue
Molecular FormulaC5H8N2O\text{C}_5\text{H}_8\text{N}_2\text{O}
Molecular Weight112.130 g/mol
Density0.9±0.1g/cm30.9 \pm 0.1 \, \text{g/cm}^3
Boiling Point133.2±23.0C133.2 \pm 23.0^\circ \text{C}
Flash Point34.4±22.6C34.4 \pm 22.6^\circ \text{C}

Synonyms for this compound include N-Cyanoethanimidic ethyl ester, (E)-Ethyl N-cyanoacetimidate, and Cyano Ethyl Acetamidate . Its structural uniqueness lies in the conjugation of the cyano group with the imidate moiety, enhancing reactivity in nucleophilic substitutions .

Synthesis Methodology and Optimization

The synthesis of ethyl (1E)-N-cyanoethanimidate, as disclosed in patent CN102942505A, involves two sequential reactions :

Step 1: Synthesis of Ethanimidic Acid Ethyl Ester Hydrochloride

Acetonitrile, ethanol, and hydrogen chloride gas react under controlled conditions:

CH3CN+CH3CH2OH+HClCH3C(Cl)=NH-OCH2CH3HCl\text{CH}_3\text{CN} + \text{CH}_3\text{CH}_2\text{OH} + \text{HCl} \rightarrow \text{CH}_3\text{C(Cl)=NH-OCH}_2\text{CH}_3 \cdot \text{HCl}

Reaction Parameters:

  • Molar Ratio: 1:1–3:1–3 (acetonitrile:ethanol:HCl)

  • Temperature: 20–50°C

  • Duration: 6–12 hours

  • Yield: Up to 93%

The intermediate, ethanimidic acid ethyl ester hydrochloride, is isolated via suction filtration as white crystals.

Step 2: Formation of Ethyl (1E)-N-cyanoethanimidate

The hydrochloride intermediate reacts with cyanamide (NH2CN\text{NH}_2\text{CN}) and disodium hydrogen phosphate (Na2HPO4\text{Na}_2\text{HPO}_4) in aqueous medium:

CH3C(Cl)=NH-OCH2CH3HCl+NH2CNNa2HPO4CH3C(NHCN)=NH-OCH2CH3\text{CH}_3\text{C(Cl)=NH-OCH}_2\text{CH}_3 \cdot \text{HCl} + \text{NH}_2\text{CN} \xrightarrow{\text{Na}_2\text{HPO}_4} \text{CH}_3\text{C(NHCN)=NH-OCH}_2\text{CH}_3

Reaction Parameters:

  • Molar Ratio: 1–2:1–3:1 (hydrochloride:cyanamide:Na2HPO4\text{Na}_2\text{HPO}_4)

  • Temperature: 30–75°C

  • Duration: 2–6 hours

  • Yield: Up to 94.7%

This method eliminates organic solvents, simplifies purification, and minimizes environmental impact .

Applications in Pharmaceutical and Agrochemical Industries

Ethyl (1E)-N-cyanoethanimidate serves as a versatile precursor in synthesizing heterocyclic compounds, which are pivotal in drug discovery. Key applications include:

  • Antiviral Agents: The cyanoimidate group facilitates the construction of nucleoside analogs targeting viral polymerases.

  • Herbicides: Its reactivity enables derivatization into herbicidal molecules that inhibit plant acetyl-CoA carboxylase .

Market analyses project increased demand due to rising R&D investments in oncology and infectious diseases, where imidate intermediates are critical for modular synthesis .

Spectroscopic Characterization

Infrared (IR) spectroscopy of ethyl (1E)-N-cyanoethanimidate reveals characteristic absorption bands:

  • ν(CN)\nu(\text{C}\equiv\text{N}): 2240–2260 cm1^{-1}

  • ν(C=O)\nu(\text{C=O}): 1713 cm1^{-1}

  • ν(C-N)\nu(\text{C-N}): 1141 cm1^{-1}

Nuclear magnetic resonance (NMR) data further corroborate the structure, with distinct signals for the ethoxy group (δ=1.3ppm\delta = 1.3 \, \text{ppm}, triplet) and imine proton (δ=8.1ppm\delta = 8.1 \, \text{ppm}, singlet) .

Future Directions and Industrial Scalability

The patent-pending synthesis route offers scalability, with batch sizes exceeding 0.75 mol demonstrating consistent yields . Future research may explore catalytic asymmetric variants to access enantiopure intermediates for chiral drug synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator